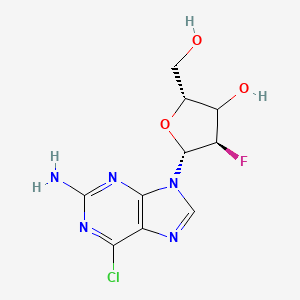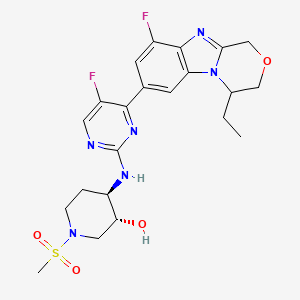
(R)-Idhp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Idhp, also known as ®-2-Iodohippuric acid, is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an iodine atom attached to the aromatic ring of hippuric acid, making it a valuable molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Iodohippuric acid typically involves the iodination of hippuric acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring of hippuric acid in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an acidic medium to facilitate the iodination process.
Industrial Production Methods
In an industrial setting, the production of ®-2-Iodohippuric acid can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of continuous flow reactors also minimizes the risk of side reactions and ensures consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Iodohippuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the iodine atom to a less reactive form, such as a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of hippuric acid, such as hydroxylated or aminated compounds, which have distinct properties and applications.
Aplicaciones Científicas De Investigación
®-2-Iodohippuric acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is utilized in studies involving enzyme kinetics and metabolic pathways.
Medicine: It serves as a radiolabeled tracer in diagnostic imaging techniques, particularly in renal function tests.
Industry: ®-2-Iodohippuric acid is employed in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ®-2-Iodohippuric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom in the compound plays a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its diverse effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Iodohippuric acid: The enantiomer of ®-2-Iodohippuric acid with similar chemical properties but different biological activities.
2-Bromohippuric acid: A compound with a bromine atom instead of iodine, exhibiting different reactivity and applications.
2-Chlorohippuric acid: A chlorinated analog with distinct chemical and biological properties.
Uniqueness
®-2-Iodohippuric acid is unique due to the presence of the iodine atom, which imparts specific reactivity and binding characteristics. This makes it particularly valuable in applications requiring high specificity and sensitivity, such as radiolabeling and diagnostic imaging.
Propiedades
Fórmula molecular |
C12H16O5 |
|---|---|
Peso molecular |
240.25 g/mol |
Nombre IUPAC |
propan-2-yl (2R)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C12H16O5/c1-7(2)17-12(16)11(15)6-8-3-4-9(13)10(14)5-8/h3-5,7,11,13-15H,6H2,1-2H3/t11-/m1/s1 |
Clave InChI |
ZYFWDUKUSGLMGL-LLVKDONJSA-N |
SMILES isomérico |
CC(C)OC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)O |
SMILES canónico |
CC(C)OC(=O)C(CC1=CC(=C(C=C1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




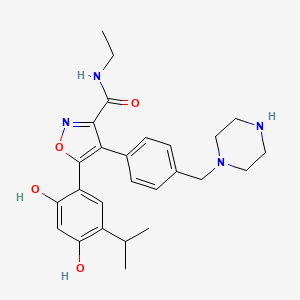
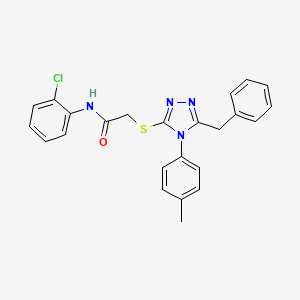


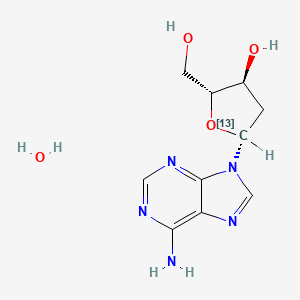
![N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12391009.png)


